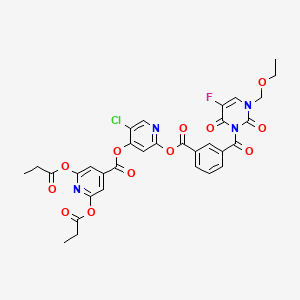

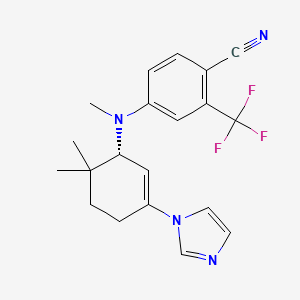

(R)-4-((3-(1H-imidazol-1-yl)-6,6-dimethylcyclohex-2-en-1-yl)(methyl)amino)-2-(trifluoromethyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound's synthesis and chemical properties have been studied in various contexts. For example, cyclocondensation reactions involving similar compounds with 1,3-binucleophiles have been explored, leading to the formation of diverse trifluoromethyl-containing heterocycles (Sokolov, Aksinenko, & Martynov, 2014). This indicates potential applications in chemical synthesis and drug design.

Crystal Structure and Coordination

- The crystal structure of compounds containing similar functional groups has been analyzed, revealing important details about molecular configurations. For instance, a study on the structure of a rearrangement product involving imidazol and triazole components highlights the planarity and aromaticity of these systems, which can be critical in understanding their interactions in biological and chemical environments (Afshar et al., 1987).

Nonlinear Optical Properties

- Compounds with related structural features have been investigated for their nonlinear optical (NLO) properties. Research on Silver(I) supramolecular complexes generated from isophorone-based ligands, which include imidazol groups, revealed enhanced NLO properties through metal complexation (Zheng et al., 2014). This suggests potential applications in photonics and materials science.

Synthetic Applications in Heterocycles Formation

- The synthesis of nitrogen-containing heterocycles using reactions of imidazole derivatives has been demonstrated. Such methodologies are crucial in the development of pharmaceuticals and complex organic molecules (Miyamoto, 2009).

Antitumor Evaluation and Molecular Modeling

- The role of similar compounds in antitumor activities and their potential use in molecular modeling has been studied. This includes synthesis and evaluation of novel benzenesulfonamides with imidazol components for their cytotoxic activities against various cancer cell lines (Tomorowicz et al., 2020).

properties

Molecular Formula |

C15H16O6S |

|---|---|

IUPAC Name |

4-[[(1R)-3-imidazol-1-yl-6,6-dimethylcyclohex-2-en-1-yl]-methylamino]-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C20H21F3N4/c1-19(2)7-6-16(27-9-8-25-13-27)11-18(19)26(3)15-5-4-14(12-24)17(10-15)20(21,22)23/h4-5,8-11,13,18H,6-7H2,1-3H3/t18-/m1/s1 |

SMILES |

CC1(CCC(=CC1N(C)C2=CC(=C(C=C2)C#N)C(F)(F)F)N3C=CN=C3)C |

Appearance |

Solid powder |

synonyms |

ODM204; ODM-204; ODM 204.; NONE |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.